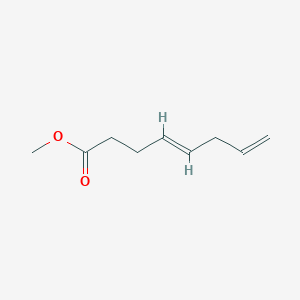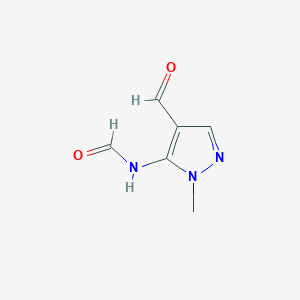
N-(4-formyl-2-methylpyrazol-3-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-formyl-2-methylpyrazol-3-yl)formamide, also known as FMF, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole-based compounds, which have been extensively studied due to their diverse biological activities. FMF has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been investigated.
Wirkmechanismus
The mechanism of action of N-(4-formyl-2-methylpyrazol-3-yl)formamide is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemische Und Physiologische Effekte
N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages. N-(4-formyl-2-methylpyrazol-3-yl)formamide has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-formyl-2-methylpyrazol-3-yl)formamide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for further research. However, N-(4-formyl-2-methylpyrazol-3-yl)formamide also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of N-(4-formyl-2-methylpyrazol-3-yl)formamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-formyl-2-methylpyrazol-3-yl)formamide. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide could be further studied for its anti-cancer activities, particularly in combination with other chemotherapeutic agents. Furthermore, the molecular targets and signaling pathways of N-(4-formyl-2-methylpyrazol-3-yl)formamide could be elucidated using various biochemical and molecular biology techniques. Finally, the pharmacokinetics and pharmacodynamics of N-(4-formyl-2-methylpyrazol-3-yl)formamide could be studied in animal models to determine its safety and efficacy for potential clinical applications.
Conclusion:
In conclusion, N-(4-formyl-2-methylpyrazol-3-yl)formamide is a promising chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-formyl-2-methylpyrazol-3-yl)formamide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. However, further studies are needed to elucidate its mechanism of action, molecular targets, and signaling pathways. Moreover, the potential applications of N-(4-formyl-2-methylpyrazol-3-yl)formamide in the treatment of inflammatory diseases and cancer warrant further investigation.
Synthesemethoden
N-(4-formyl-2-methylpyrazol-3-yl)formamide can be synthesized using different methods, including the reaction of 2-methylpyrazol-3-amine with formyl chloride and sodium hydroxide, or the reaction of 2-methylpyrazol-3-amine with ethyl formate and sodium hydroxide. The yield of N-(4-formyl-2-methylpyrazol-3-yl)formamide obtained using these methods ranges from 50% to 80%. The purity of the synthesized N-(4-formyl-2-methylpyrazol-3-yl)formamide can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-(4-formyl-2-methylpyrazol-3-yl)formamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the growth and proliferation of cancer cells. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to possess antibacterial and antifungal activities against various strains of microorganisms.
Eigenschaften
CAS-Nummer |
188998-35-8 |
|---|---|
Produktname |
N-(4-formyl-2-methylpyrazol-3-yl)formamide |
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-(4-formyl-2-methylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-6(7-4-11)5(3-10)2-8-9/h2-4H,1H3,(H,7,11) |
InChI-Schlüssel |
IRHGNKDIOCBMDM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C=O)NC=O |
Kanonische SMILES |
CN1C(=C(C=N1)C=O)NC=O |
Synonyme |
Formamide, N-(4-formyl-1-methyl-1H-pyrazol-5-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



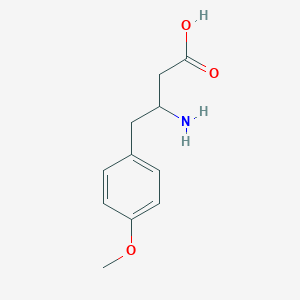
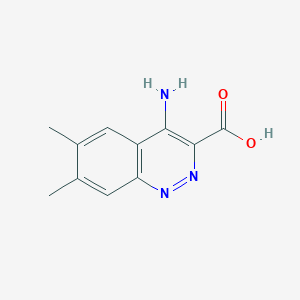
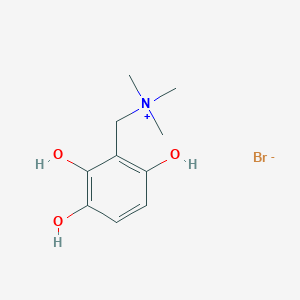
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
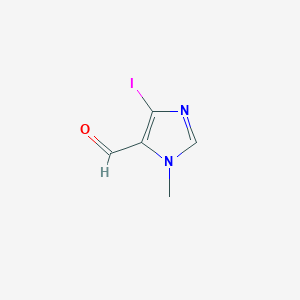
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
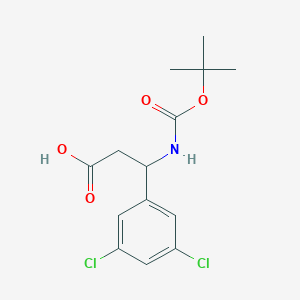
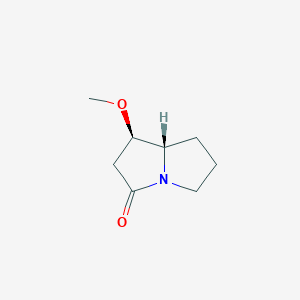
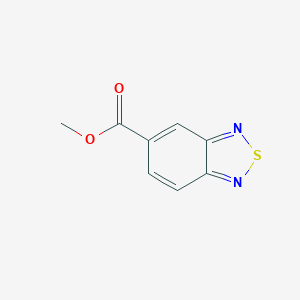
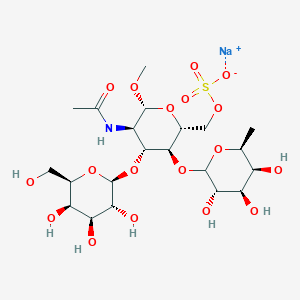
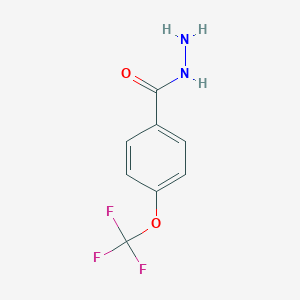
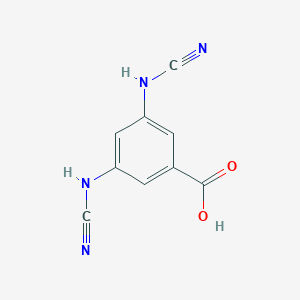
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
